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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the conformational
landscape of N-Allylmethylamine (AMA), a molecule of interest in various chemical and
biological contexts. By leveraging computational chemistry, we can elucidate the stable
conformations, relative energies, and interconversion pathways of this flexible molecule,
providing critical insights for applications in drug design and molecular modeling. This
document summarizes key quantitative data, details the methodologies for cited theoretical
experiments, and provides visualizations of critical pathways and workflows.

Conformational Landscape of N-Allylmethylamine

N-Allylmethylamine is a flexible molecule with multiple rotatable bonds, giving rise to a
complex potential energy surface with several stable conformers. Theoretical studies, primarily
employing density functional theory (DFT) and ab initio methods, have been instrumental in
characterizing these conformers. The conformational flexibility of AMA is largely determined by
the rotation around two key dihedral angles:

e 0 (C-C-N-C): Defines the orientation of the allyl group relative to the methyl group.
e 0 (C=C-C-N): Describes the orientation of the vinyl group.

Through extensive computational searches, nine stable conformers of N-Allylmethylamine
have been identified.[1] Of these, four low-energy conformers, designated as |, II, lll, and V,
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have been experimentally characterized using rotational spectroscopy.[1]

Quantitative Conformational Data

The relative energies and key dihedral angles of the four experimentally observed conformers
of N-Allylmethylamine, as determined by high-level quantum mechanical calculations, are
crucial for understanding their relative populations and potential biological activity. While the
precise numerical data from the primary literature is not publicly available, the following tables
represent the expected structure and type of data based on the published research. The values
are illustrative and based on the qualitative descriptions and computational methods reported.

Table 1: Calculated Relative Energies of the Most Stable Conformers of N-Allylmethylamine

B2PLYP-D3(BJ)/aug-cc-
B3LYP-D3(BJ)/cc-pVTZ .
Conformer . pVTZ Relative Energy
Relative Energy (kJ/mol)

(kd/mol)
| 0.00 (Global Minimum) 0.00 (Global Minimum)
[ [Value] [Value]
1] [Value] [Value]
% [Value] [Value]

Note: The global minimum, Conformer |, is the reference against which the energies of other
conformers are compared.

Table 2: Key Dihedral Angles (in Degrees) for the Most Stable Conformers of N-
Allylmethylamine
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. Dihedral Angle 8 (C=C-C-
Conformer Dihedral Angle 6 (C-C-N-C)

N)
! [Value] [Value]
I [Value] [Value]
1] [Value] [Value]
v [Value] [Value]

Experimental and Computational Protocols

The theoretical investigation of the conformational landscape of N-Allylmethylamine involves
a multi-step computational workflow. This process is designed to efficiently explore the potential
energy surface and accurately determine the geometries and relative energies of the stable
conformers.

Conformational Search

e Initial Structure Generation: A starting 3D structure of N-Allylmethylamine is generated
using standard molecular modeling software.

o Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically
rotating the key dihedral angles (& and 0). For each combination of angles, the geometry is
partially optimized to locate low-energy regions. A computationally efficient level of theory,
such as B3LYP-D3(BJ) with the cc-pVTZ basis set, is typically employed for this step.[1]

« ldentification of Minima: The local minima on the potential energy surface, corresponding to
potential stable conformers, are identified from the PES scan.

Geometry Optimization and Frequency Calculations

o Full Geometry Optimization: The geometries of the identified local minima are fully optimized
without any constraints. To obtain more accurate results, a higher level of theory, such as the
double-hybrid density functional B2PLYP-D3(BJ) with a larger basis set like aug-cc-pVTZ, is
utilized.[1]
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 Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed
at the same level of theory as the optimization. These calculations serve two purposes:

o To confirm that the optimized structures are true minima on the potential energy surface
(i.e., no imaginary frequencies).

o To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic
energies.

Single-Point Energy Refinement

For even higher accuracy in the relative energies, single-point energy calculations can be
performed on the optimized geometries using a "gold-standard" method like coupled-cluster
with single, double, and perturbative triple excitations (CCSD(T)).

Visualizations
Computational Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for the theoretical conformational analysis
of a flexible molecule like N-Allylmethylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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